2-Hydroxy Levamisole

Description

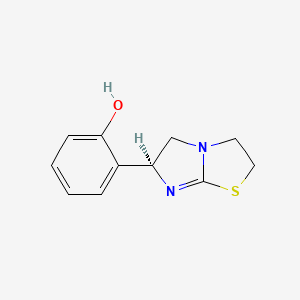

Structure

3D Structure

Properties

IUPAC Name |

2-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c14-10-4-2-1-3-8(10)9-7-13-5-6-15-11(13)12-9/h1-4,9,14H,5-7H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSRSQGOOOLTTI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC2=N[C@H](CN21)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biotransformation Pathways and Metabolic Profiling of 2 Hydroxy Levamisole

Phase I Metabolic Formation of 2-Hydroxy Levamisole (B84282)

Phase I metabolism primarily involves the introduction or unmasking of functional groups on a parent compound, making it more polar. slideshare.net For Levamisole, a critical Phase I reaction is hydroxylation, leading to the formation of 2-Hydroxy Levamisole. nih.govmedchemexpress.com

The formation of this compound from Levamisole is an enzymatic hydroxylation reaction. This process involves the insertion of a hydroxyl (-OH) group into the Levamisole structure, specifically at the para-position of the phenyl ring, yielding p-hydroxylevamisole. oup.comnih.govmdpi.com This transformation is a common biochemical pathway for the metabolism of xenobiotics, aiming to increase their water solubility. slideshare.netopenaccessjournals.com Studies have identified this p-hydroxylation as a significant metabolic route for Levamisole. nih.govmdpi.com

The enzymatic hydroxylation of Levamisole is primarily catalyzed by the Cytochrome P450 (CYP450) superfamily of monooxygenases. researchgate.net These heme-containing enzymes are central to Phase I drug metabolism. openaccessjournals.com While the specific CYP450 isoenzymes responsible for the para-hydroxylation of Levamisole have not been definitively characterized, it is known that enzymes such as CYP3A4, CYP2C19, CYP2D6, and CYP2B6 are involved in similar hydroxylation reactions for other drugs. oup.com The CYP450 system facilitates the insertion of one oxygen atom from molecular oxygen (O2) into the substrate (Levamisole), while the other oxygen atom is reduced to water. researchgate.net The activity of cytochrome P450 is recognized as a key factor in the metabolism of Levamisole. mdpi.com

In vitro studies using liver subcellular fractions have been instrumental in elucidating the metabolic pathways of Levamisole. Investigations using hepatic microsomes and hepatocytes from various non-human species, including horses, dogs, pigs, sheep, and cattle, have consistently demonstrated the formation of hydroxylated metabolites. nih.govinchem.orgwho.int

In a study involving equine liver microsomes, hydroxylation was identified as the major Phase I metabolic pathway for Levamisole. nih.gov Similarly, research on liver microsomes from dogs, pigs, sheep, and cattle showed qualitatively similar degradation pathways, although the rate of metabolism varied between species. inchem.org Dog and sheep microsomes exhibited a metabolic rate at least 10-fold greater than that of human, pig, and cattle microsomes. inchem.org These in vitro systems, which contain high concentrations of Phase I enzymes like CYP450, serve as critical models for predicting a drug's metabolic fate in vivo. nih.gov

| In Vitro System | Species | Key Finding | Reference |

| Hepatic Microsomes & Hepatocytes | Dog, Pig, Sheep, Cattle, Human | Qualitative similarity in metabolic pathways was observed across species. | inchem.orgwho.int |

| Hepatic Microsomes | Dog, Sheep | The rate of Levamisole metabolism was at least 10 times higher compared to human, pig, and cattle microsomes. | inchem.org |

| Equine Liver Microsomes | Horse | Hydroxylation was confirmed as a major Phase I metabolic route for Levamisole. | nih.gov |

Phase II Conjugation of this compound

Following its formation in Phase I, this compound undergoes Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules to the newly formed hydroxyl group, which further increases the compound's water solubility and facilitates its elimination from the body. openaccessjournals.comdrughunter.com

Glucuronidation is a major Phase II pathway for this compound. oup.comnih.gov This reaction involves the transfer of glucuronic acid from the activated co-factor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of the metabolite. drughunter.com The process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). openaccessjournals.comdrughunter.com

Studies in both humans and horses have confirmed that p-hydroxy levamisole is extensively conjugated with glucuronic acid before excretion. nih.govinchem.org In humans, the glucuronide conjugate of p-hydroxy levamisole accounted for a significant portion of the administered Levamisole dose recovered in urine. nih.govinchem.org Likewise, in studies with thoroughbred horses, the glucuronic acid conjugates of hydroxy levamisole were identified as major Phase II metabolites. nih.govmedchemexpress.comresearchgate.net

Besides glucuronidation, sulfate (B86663) conjugation is another potential Phase II pathway. tiaft.org This process, catalyzed by sulfotransferases (SULTs), involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the substrate. drughunter.comuomustansiriyah.edu.iq While glucuronidation appears to be the primary conjugation pathway for this compound, the possibility of sulfate conjugation has also been noted. researchgate.nettiaft.org

Comparative Metabolic Profiles Across In Vitro Biological Systems

The in vitro biotransformation of levamisole, the parent compound of this compound, has been investigated across various species to understand inter-species differences and similarities in metabolic pathways. These studies typically utilize subcellular fractions like liver microsomes or cellular systems such as hepatocytes, which provide a controlled environment to study metabolic reactions.

Research involving liver microsomes and hepatocytes from dogs, pigs, sheep, cattle, and humans has indicated that the degradation pathways of levamisole are qualitatively similar among these species. inchem.org The primary metabolic reactions involve hydroxylation and the opening of the thiazole (B1198619) ring. In studies with human hepatocytes, major metabolites were identified resulting from dehydrogenation of the imidazolidine (B613845) ring and aromatic hydroxylation, which forms p-hydroxy levamisole. inchem.org Apart from the formation of p-hydroxy levamisole, the main metabolic routes observed in humans were also present in the other species studied in vitro. inchem.org

A specific investigation into the in vitro metabolism of levamisole using equine liver microsomes identified a total of seventeen phase I metabolites. researchgate.netnih.gov The predominant phase I metabolic pathway was determined to be hydroxylation, leading to the formation of various hydroxylated metabolites, including this compound. researchgate.netnih.gov In addition to phase I metabolism, phase II conjugation was also observed, with glucuronic acid conjugates of both levamisole and hydroxy levamisole being identified as major metabolites. researchgate.netnih.gov

While many minor metabolites were noted in each species, they often remain unidentified. inchem.org A significant portion of radioactivity, ranging from 10% to 30%, was found to be non-extractable in dog, pig, sheep, and cattle hepatocytes, suggesting the formation of reactive metabolites that bind covalently to cellular components. inchem.org

Table 1: Comparative In Vitro Metabolism of Levamisole in Biological Systems

| Biological System | Species | Major Metabolic Pathways | Key Metabolites Identified | Reference |

| Liver Microsomes & Hepatocytes | Human, Dog, Pig, Sheep, Cattle | Hydroxylation, Thiazole ring opening, Dehydrogenation | p-hydroxy levamisole, R45714 (dehydrogenated) | inchem.org |

| Equine Liver Microsomes | Horse | Hydroxylation, Glucuronidation | Hydroxy levamisole, Glucuronide conjugates of levamisole and hydroxy levamisole | researchgate.netnih.gov |

Microbial and Environmental Biotransformation Pathways

The gut microbiota plays a crucial role in the metabolism of many xenobiotics, including levamisole. Under anaerobic conditions, which are characteristic of the intestinal environment, human intestinal flora can extensively metabolize levamisole. nih.gov This transformation requires the presence of anaerobic bacteria, as autoclaved bacterial cultures show greatly diminished metabolic activity. nih.gov

The primary biotransformation carried out by intestinal bacteria involves the cleavage of the C-S bond in the imidazothiazole ring of levamisole. nih.govtandfonline.com This ring-opening reaction results in the formation of several novel metabolites. Studies have identified three main thiazole ring-opened metabolites, characterized as hydroxamic lactam-type compounds: levametabol-I, levametabol-II, and levametabol-III. nih.govscienceopen.com Another identified metabolite is the lactam derivative 2-oxo-3-(2-mercaptoethyl)-5-phenylimidazolidine (OMPI). tandfonline.com Interestingly, the formation of these metabolites involves an oxidation step, which occurs despite the anaerobic conditions necessary for the bacterial activity. nih.gov

Quantitative analysis has shown that various pure strains of intestinal bacteria possess this ring-opening capability. The most potent metabolizers belong to the Bacteroides and Clostridium genera. nih.govtandfonline.com However, bacterial mixtures prepared from human feces demonstrate a significantly greater capacity to transform levamisole than any single pure strain culture, with up to 74% transformation observed within 48 hours. nih.gov

Table 2: Anaerobic Metabolism of Levamisole by Human Intestinal Bacteria

| Bacterial Genera | Type of Metabolism | Metabolites Formed | Reference |

| Bacteroides spp. | Thiazole ring-opening | Levametabol-I, Levametabol-II, Levametabol-III, OMPI | nih.govtandfonline.comscienceopen.com |

| Clostridium spp. | Thiazole ring-opening | Levametabol-I, Levametabol-II, Levametabol-III, OMPI | nih.govtandfonline.comscienceopen.com |

| Mixed Fecal Flora | Thiazole ring-opening | Levametabol-I, Levametabol-II, Levametabol-III | nih.govscienceopen.com |

Pharmaceuticals and their metabolites can enter the environment, primarily aquatic systems, through various routes, including the discharge of treated wastewater. nih.gov The environmental fate of these compounds is governed by several degradation and transformation processes. acs.org

Specific environmental degradation studies focusing exclusively on this compound are not extensively documented in the available literature. However, research on its parent compound, levamisole, and other pharmaceuticals provides insight into potential environmental pathways. Levamisole has been detected in the aquatic environment, such as in pond water. rsc.org

The degradation of pharmaceutical compounds in the environment is influenced by a range of parameters. acs.orgeuropa.eu These factors determine the rate and extent of transformation through processes like photolysis, oxidation, and biodegradation. acs.org For instance, psychoactive drugs, which can be resistant to conventional wastewater treatment, have been frequently detected in rivers. nih.gov The stability and degradation rate of a compound can be significantly affected by environmental conditions. europa.eu

Table 3: Factors Influencing Environmental Degradation of Pharmaceuticals

| Factor | Influence on Degradation | Reference |

| Sunlight | Catalyzes photolytic degradation. | acs.org |

| pH | Affects chemical stability and the rate of hydrolysis reactions. | acs.orgeuropa.eu |

| Temperature | Influences the rate of chemical and microbial degradation processes. | acs.orgeuropa.eu |

| Microbial Activity | Biodegradation by environmental microorganisms can transform or mineralize the compound. | acs.org |

| Soil/Sediment Composition | Sorption to organic matter and clay can affect bioavailability and degradation rates. | europa.eu |

Advanced Analytical Methodologies for the Detection and Quantification of 2 Hydroxy Levamisole

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for the analysis of 2-Hydroxy Levamisole (B84282), providing the necessary separation from the parent drug, Levamisole, and other metabolites or matrix components.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of 2-Hydroxy Levamisole, particularly when coupled with ultraviolet (UV) detection. The polarity of the hydroxyl group on the metabolite makes it well-suited for reverse-phase HPLC separation.

Research has detailed the use of HPLC with UV detection for the analysis of p-hydroxylevamisole, a synonym for this compound, in human urine. nih.gov These methods demonstrate the capability of HPLC to quantify the metabolite, with reported sensitivities reaching 0.50 µg/mL. nih.gov While many HPLC methods are developed for the parent compound, Levamisole, their conditions can often be adapted for its hydroxylated metabolite. nih.govjapsonline.com For instance, typical methods utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, with UV detection commonly set around 220 nm or 225 nm. nih.govjapsonline.com The compound this compound itself is also utilized as an analytical standard for the determination of Levamisole in HPLC applications. biosynth.com

Table 1: Exemplary HPLC Conditions for Levamisole Analysis (Adaptable for this compound)

| Parameter | Condition 1 | Condition 2 |

| Column | Luna 5 µm C18 | C18 |

| Mobile Phase | 0.2% acetic acid in water:methanol (50:50 v/v) with Pic B-7 low UV reagent, pH 7.31 | Acetonitrile:methanol:0.05M potassium dihydrogen phosphate (B84403) (60:20:20 by volume), pH 3.5 |

| Detection | UV at 225 nm | UV at 220 nm |

| Reference | nih.gov | japsonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the confirmation and quantification of this compound. Due to the polarity and potential thermal lability of the hydroxyl group, derivatization is often a necessary step to improve the volatility and chromatographic behavior of the analyte.

Studies have reported the successful use of GC-MS to assay for both Levamisole and its metabolite, p-hydroxylevamisole. chemicalbook.com A validated GC-MS method for the parent drug, Levamisole, in urine has a limit of detection of 1 ng/mL, showcasing the high sensitivity of this technique. researchgate.net The general approach involves extraction of the analyte from the biological matrix, followed by derivatization, often using silylating agents, before injection into the GC-MS system. msu.eduiaea.org The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, high-throughput, and cost-effective alternative for the quantification of drug metabolites. It has been successfully applied to the simultaneous analysis of Levamisole and other compounds. japsonline.comresearchgate.net

In HPTLC methods, separation is achieved on pre-coated silica (B1680970) gel 60 F254 plates. japsonline.com For the analysis of Levamisole, a mobile phase such as ethyl acetate (B1210297):methanol:ammonium (B1175870) hydroxide (B78521) (8:2:0.2 by volume) has been used, with densitometric scanning for quantification at a wavelength of 220 nm. japsonline.com Studies on Levamisole metabolism have also utilized thin-layer chromatography to separate and visualize its various metabolites. fao.org While specific HPTLC methods for this compound are less commonly reported than LC or GC methods, the existing methodologies for the parent drug provide a solid foundation for method development.

Table 3: HPTLC Method Details for Levamisole (Adaptable for this compound)

| Parameter | Details |

| Stationary Phase | Pre-coated silica gel 60 F254 aluminum plates |

| Mobile Phase | Ethyl acetate:methanol:ammonium hydroxide 33% (8:2:0.2 by volume) |

| Detection | Densitometric scanning at 220 nm |

| Linearity Range (for Levamisole) | 2 - 10 µ g/band |

| Reference | japsonline.com |

Spectroscopic and Electrochemical Methods

While chromatographic techniques are dominant, spectroscopic methods, particularly UV spectrophotometry, play a supporting role, often as a detection method coupled with chromatography.

Ultraviolet (UV) Spectrophotometry

Ultraviolet (UV) Spectrophotometry is a fundamental analytical technique that is almost always used in conjunction with a separation method like HPLC for the analysis of this compound. nih.gov Direct UV spectrophotometry of biological samples is generally not feasible due to the lack of specificity and potential for interference from other endogenous compounds that absorb in the same UV region. researchgate.net

The parent compound, Levamisole, exhibits a UV absorption maximum (λmax) at a low wavelength, typically around 215-216 nm. wjbphs.comijdmsrjournal.com While the specific λmax for this compound is not widely published, it is expected to be in a similar range. When coupled with HPLC, the UV detector provides quantitative data based on the absorbance of the metabolite as it elutes from the chromatographic column. nih.govnih.gov

Table 4: UV Detection Parameters in HPLC Methods for Levamisole

| Solvent/Mobile Phase Component | λmax (nm) | Reference |

| 0.1 N HCl | 216 | wjbphs.comijdmsrjournal.com |

| Double Distilled Water | 215 | wjbphs.com |

| HPLC Mobile Phase | 225 | nih.gov |

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of metabolites like this compound, offering unparalleled mass accuracy and resolution. researchgate.net Instruments such as Time-of-Flight (TOF) and Orbitrap mass analyzers can measure masses with high precision, often to four decimal places, which allows for the determination of the elemental composition of the parent molecule and its fragments. researchgate.netnih.gov

In the context of Levamisole metabolism studies, HRMS coupled with liquid chromatography (LC) is used to identify unknown metabolites. nih.govuantwerpen.be The process involves acquiring full-scan mass spectra at both low and high collision energies. The low-energy scan preserves the molecular ion, providing an accurate mass of the potential metabolite, while the high-energy scan induces fragmentation. dntb.gov.ua The resulting fragment ions provide crucial information about the molecule's structure. For instance, researchers have successfully identified hydroxylated metabolites of Levamisole in post-administration samples by analyzing the mass shifts and fragmentation patterns obtained via LC-HRMS. nih.govuantwerpen.be

The high resolving power of these instruments allows for the separation of the isotopic pattern of a mass signal, which is specific to an elemental composition and further confirms the proposed chemical formula. researchgate.net For complex mixtures, such as non-human biological fluids, the coupling of Ultra-High-Performance Liquid Chromatography (UPLC) with HRMS enables the separation and structural analysis of trace-level components. researchgate.net Techniques like tandem mass spectrometry (MS/MS) can be employed to isolate and fragment specific ions of interest, which is particularly useful for distinguishing between isomers and eliminating interference from matrix components. researchgate.netekb.eg

Voltammetric and Electroanalytical Approaches

Voltammetric and other electroanalytical techniques offer a sensitive and cost-effective alternative for the determination of electroactive compounds. mdpi.comresearchgate.net These methods measure the current response of a substance to a varying applied potential. mdpi.com While direct voltammetric studies on this compound are not extensively documented, the electrochemical behavior of its parent compound, Levamisole, provides a strong basis for its potential analysis.

Cyclic voltammetry (CV) studies on Levamisole using a glassy carbon electrode have shown a single, irreversible oxidation process. semanticscholar.orguwe.ac.uk This oxidation is attributed to a two-electron, two-proton transfer involving the sulfur atom, leading to the formation of the corresponding sulfoxide. semanticscholar.orguwe.ac.uk The peak potential of this oxidation is pH-dependent, shifting with changes in the acidity of the supporting electrolyte. semanticscholar.orguwe.ac.uk

For this compound, it is anticipated that the molecule would also be electroactive. The presence of the hydroxyl group on the aromatic ring introduces an additional site for oxidation, which could provide a distinct voltammetric signal separate from the parent drug. This would be advantageous for selective detection. Techniques like differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) could be employed to enhance sensitivity and achieve low detection limits, as has been demonstrated for other pharmaceutical compounds. ekb.egresearchgate.net The development of an electroanalytical method would involve optimizing parameters such as the electrode material, pH of the supporting electrolyte, and the voltammetric waveform to achieve the best analytical performance for this compound. researchgate.net

Method Development and Validation for Complex Matrices (e.g., in vitro assay samples, non-human biological fluids)

The development and validation of analytical methods for quantifying this compound in complex matrices like in vitro assay samples and non-human biological fluids are essential for reliable pharmacokinetic and metabolism studies. uantwerpen.be Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high selectivity and sensitivity.

Method development typically begins with optimizing the chromatographic conditions to achieve a good separation of this compound from the parent drug and other potential metabolites or matrix components. This involves selecting an appropriate column (e.g., a C18 column) and mobile phase composition (often a mixture of acetonitrile or methanol and an aqueous buffer like formic acid or ammonium acetate). The mass spectrometer parameters are then tuned to maximize the signal for the specific precursor and product ions of the analyte.

Validation is performed according to established guidelines to ensure the method is fit for its intended purpose. This rigorous process confirms that the method provides accurate and reproducible results for the specific matrix being tested. For example, a validated HPLC-MS/MS method was developed to analyze Levamisole and its metabolites in poultry muscle, demonstrating its applicability to complex non-human biological samples. Similarly, methods have been validated for Levamisole in horse plasma and urine, highlighting the detection of hydroxylated metabolites as key indicators of use. uantwerpen.be

Sensitivity, Specificity, Linearity, Accuracy, and Precision Assessments

A comprehensive validation process assesses several key parameters to ensure the reliability of the analytical method.

Sensitivity: This is determined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. For Levamisole and its metabolites, methods have achieved LOQs in the low µg/kg or ng/mL range.

Specificity: Specificity is the ability of the method to measure the analyte of interest without interference from other components in the sample, such as impurities, degradation products, or matrix constituents. In LC-MS/MS, specificity is achieved through the unique combination of the analyte's retention time and its specific mass transition (precursor ion to product ion).

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net Calibration curves are generated by analyzing standards at several concentration levels, and a linear relationship is typically demonstrated by a correlation coefficient (R²) value greater than 0.99.

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is typically assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The percentage of the spiked amount that is measured (the recovery) indicates the accuracy of the method. Acceptable recovery is generally within 80-120%.

Precision: Precision measures the degree of agreement among a series of measurements from the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For bioanalytical methods, RSD values are typically required to be below 15%.

The table below summarizes validation parameters from a study on Levamisole in poultry muscle, which would be analogous to a validation for its metabolite, this compound.

| Validation Parameter | Result | Source |

| Linearity (R²) | > 0.9990 | |

| Average Recovery | 86.77–96.94% | |

| Intraday RSD | 1.75–4.99% | |

| Interday RSD | 2.54–5.52% | |

| LOD | 0.04–0.30 µg/kg | |

| LOQ | 0.12–0.80 µg/kg |

Sample Preparation and Extraction Techniques

Effective sample preparation is crucial for removing interferences and concentrating the analyte from complex matrices before instrumental analysis. uwe.ac.uk The choice of technique depends on the properties of the analyte and the nature of the sample matrix.

Liquid-Liquid Extraction (LLE): LLE is a common technique used to separate compounds based on their differential solubilities in two immiscible liquids. For Levamisole and its metabolites in tissues, samples are often homogenized and made alkaline before being extracted with an organic solvent like ethyl acetate. The analyte is then back-extracted into an acidic aqueous solution to further purify it from fatty components. uwe.ac.uk

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample cleanup and concentration. semanticscholar.org It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the adsorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a different solvent. semanticscholar.org For Levamisole, which is a basic compound, mixed-mode cation exchange (MCX) cartridges are often used. These cartridges retain the analyte under acidic conditions and allow for the removal of neutral and acidic interferences before the analyte is eluted with an ammoniated organic solvent. semanticscholar.org

After extraction, the solvent is typically evaporated under a stream of nitrogen, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered a reference method for achieving the highest level of accuracy and precision in quantitative analysis. The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (an internal standard) to the sample at the beginning of the analytical process. For this compound, this would involve synthesizing a stable isotope-labeled version, for example, by incorporating deuterium (B1214612) (²H) or carbon-13 (¹³C) atoms into its structure.

This stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte but has a different mass. Because the SIL-IS is added before any sample preparation or extraction steps, it experiences the same processing and potential losses as the natural (unlabeled) analyte.

During mass spectrometry analysis, the instrument measures the ratio of the signal from the natural analyte to the signal from the SIL-IS. Since the amount of the SIL-IS added was known, this ratio can be used to calculate the absolute concentration of the analyte in the original sample with very high accuracy, effectively correcting for any variability in extraction recovery or matrix effects. A study on Levamisole in plasma and saliva successfully used this principle by employing Levamisole-D5 as the internal standard for quantification.

Molecular and Biochemical Mechanistic Investigations of 2 Hydroxy Levamisole

Interaction with Molecular Targets (In Vitro)

There is a notable absence of published receptor binding studies specifically investigating the affinity and activity of 2-Hydroxy Levamisole (B84282) at nicotinic acetylcholine (B1216132) receptors (nAChRs) or other receptor types. While Levamisole is known to act as an agonist at nematode nAChRs, leading to spastic paralysis of the parasite, it is not documented whether the 2-hydroxy metabolite retains, modifies, or loses this activity. usdoj.gov

Specific in vitro enzyme inhibition or activation profiles for 2-Hydroxy Levamisole are not described in the available literature. Studies on the parent compound, Levamisole, have shown that it can inhibit tumor aerobic glycolysis by directly inhibiting phosphofructokinase. nih.gov However, there are no corresponding data to indicate whether this compound has a similar or different effect on phosphofructokinase, pyruvate (B1213749) kinase, or other enzymes in isolated in vitro systems.

Cellular Pathway Modulation Studies (In Vitro Cell Models)

Investigations into the modulation of cellular pathways by this compound in in vitro cell models have not been specifically reported. The cellular effects described in the literature are predominantly attributed to Levamisole.

There is a lack of in vitro studies specifically examining the impact of this compound on cellular energy metabolism. Research on Levamisole has demonstrated its ability to diminish glucose uptake and lactate (B86563) formation in tumor cells, pointing to an inhibition of aerobic glycolysis. nih.gov The role of the 2-hydroxy metabolite in this process has not been elucidated.

Specific studies on the effects of this compound on angiogenesis and endothelial cell morphology are absent from the scientific literature. In contrast, Levamisole has been shown to inhibit the proliferation and differentiation of endothelial cells in co-culture with fibroblasts, suggesting an anti-angiogenic effect. The contribution of the 2-hydroxy metabolite to these anti-angiogenic properties remains unknown.

Structure-Activity Relationship (SAR) Studies of Hydroxylated Levamisole Derivatives

While structure-activity relationship (SAR) studies have been conducted on various derivatives of Levamisole, there is a scarcity of detailed investigations specifically focusing on the impact of hydroxylation at the 2-position of the phenyl ring on the compound's biological activity. The existing literature on Levamisole metabolites primarily focuses on their identification and quantification in biological samples rather than a systematic exploration of their biochemical and pharmacological activities in vitro. researchgate.net Therefore, a clear SAR for hydroxylated Levamisole derivatives concerning the mechanisms outlined above cannot be constructed from the currently available data.

Investigation of Stereoisomeric Biochemical Activities

However, a review of the currently available scientific literature reveals a significant gap in research specifically comparing the biochemical activities of the individual stereoisomers of this compound. While studies have extensively documented the stereoselective metabolism and pharmacokinetics of tetramisole (B1196661) and its enantiomers, levamisole and dexamisole (B1670332), there is a notable absence of published data detailing the isolated effects of (R)-2-Hydroxy Levamisole and (S)-2-Hydroxy Levamisole on biological targets.

Research has confirmed that hydroxylation is a metabolic pathway for levamisole. researchgate.net The parent compound, levamisole, is known to exert its anthelmintic effects by acting as a nicotinic acetylcholine receptor agonist in nematodes, leading to spastic paralysis of the worms. patsnap.com Furthermore, levamisole has been recognized for its immunomodulatory properties, which are thought to involve the stimulation of T-lymphocytes and macrophages. patsnap.comusdoj.gov

Despite this knowledge of the parent drug, specific investigations into how the addition and stereochemical configuration of a hydroxyl group at the 2-position of levamisole alter its interaction with these or other biological targets are not presently available in published literature. Consequently, there is no empirical data to construct a comparative analysis or data tables detailing differences in enzyme inhibition, receptor binding affinity, or other biochemical activities between the (R) and (S) enantiomers of this compound.

Future research endeavors are necessary to isolate the stereoisomers of this compound and conduct comparative in vitro and in vivo studies. Such investigations would be invaluable in elucidating any potential differences in their pharmacological efficacy, metabolic stability, and toxicological profiles. This would contribute to a more complete understanding of levamisole's metabolism and the biological roles of its various metabolites.

Theoretical and Computational Chemistry Studies of 2 Hydroxy Levamisole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For 2-Hydroxy Levamisole (B84282), these calculations can elucidate its structure, reactivity, and spectroscopic characteristics.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its chemical reactivity. Quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), have been employed to study Levamisole, and the same principles can be applied to its hydroxylated derivative. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. For 2-Hydroxy Levamisole, the introduction of a hydroxyl group is expected to alter the energy and distribution of these orbitals compared to Levamisole. The hydroxyl group, being an electron-donating group, would likely raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO energy might also be affected, influencing its behavior as an electron acceptor.

Molecular Electrostatic Potential (MEP): An MEP map for this compound would visualize the charge distribution and predict sites for nucleophilic and electrophilic attack. The oxygen atom of the hydroxyl group and the nitrogen atoms of the imidazothiazole ring are expected to be regions of high negative potential, indicating their susceptibility to electrophilic interaction.

Global Reactivity Descriptors: These descriptors provide a quantitative measure of a molecule's reactivity.

| Descriptor | Predicted Influence of Hydroxylation |

| Ionization Potential (I) | Likely to decrease due to the electron-donating hydroxyl group. |

| Electron Affinity (A) | May show a slight change, influencing its ability to accept an electron. |

| Electronegativity (χ) | Expected to be modified by the presence of the electronegative oxygen atom. |

| Chemical Hardness (η) | A lower value compared to Levamisole might be predicted, suggesting higher reactivity. |

| Electrophilicity Index (ω) | This value would indicate its propensity to act as an electrophile. |

This table is generated based on established principles of physical organic chemistry and computational studies on related molecules.

Spectroscopic Property Simulations

Computational methods can simulate various spectra, aiding in the characterization of this compound.

Vibrational Spectroscopy (FTIR and Raman): Theoretical calculations of the vibrational frequencies for this compound would predict the positions of characteristic peaks in its Infrared (IR) and Raman spectra. The introduction of the hydroxyl group would give rise to a distinct O-H stretching frequency, typically in the range of 3200-3600 cm⁻¹, and C-O stretching vibrations. These calculated spectra can be compared with experimental data for structural confirmation. Studies on Levamisole have utilized DFT with the B3LYP functional and 6-31G(d,p) basis set for such vibrational analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The position of the hydroxyl group on the phenyl ring will significantly influence the chemical shifts of the aromatic protons and carbons, providing a clear signature for its identification.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the maximum absorption wavelength (λmax) in the UV-Vis spectrum of this compound. The presence of the hydroxyl group is expected to cause a bathochromic (red) shift in the absorption bands compared to Levamisole.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of this compound.

Conformational Analysis and Energy Landscapes

The flexibility of the imidazothiazole and phenyl rings in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. By systematically rotating the rotatable bonds and calculating the potential energy of each conformation, an energy landscape can be generated. This landscape reveals the low-energy, and thus more populated, conformations of the molecule in different environments. Such studies are crucial for understanding how the molecule might fit into a protein's active site. nih.gov

Ligand-Protein Docking Studies (hypothetical interactions)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. asianjpr.com While specific docking studies for this compound are not widely published, hypothetical interactions can be modeled based on known targets of Levamisole or related structures. researchgate.netnih.govresearchgate.net For instance, Levamisole is known to interact with nicotinic acetylcholine (B1216132) receptors and has been studied in the context of viral proteases. researchgate.netwikipedia.org

A hypothetical docking study of this compound into a protein active site would involve:

Preparation of the Ligand and Protein: Building the 3D structure of this compound and obtaining the crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide to place the ligand into the binding pocket of the protein in various orientations and conformations.

Scoring and Analysis: The different poses are scored based on their binding affinity, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.

The hydroxyl group of this compound could potentially form additional hydrogen bonds with amino acid residues in a protein's active site, which might alter its binding affinity and selectivity compared to the parent compound.

Predictive Metabolism and Metabolite Identification through Computational Approaches

Computational methods are increasingly used to predict the metabolic fate of drugs. mdpi.comacs.orgdntb.gov.ua Levamisole is known to be extensively metabolized in the liver, with hydroxylation being a major pathway. wikipedia.orgfao.orgresearchgate.nettiaft.orgresearchgate.netresearchgate.net

Predicting Sites of Metabolism: Computational tools can predict the most likely sites on a molecule to be metabolized by cytochrome P450 (CYP) enzymes. For Levamisole, these tools would likely highlight the phenyl ring as a primary site for hydroxylation, leading to the formation of this compound and other isomers. These predictions are based on factors like the reactivity of C-H bonds and the accessibility of different parts of the molecule to the enzyme's active site.

Metabolite Databases and Pathway Prediction: There are databases that contain information on known metabolic transformations. mdpi.com By inputting the structure of Levamisole, these tools can predict a range of potential metabolites, including hydroxylated, sulfoxidated, and conjugated products. researchgate.nettiaft.orgresearchgate.net Recent studies on thoroughbred horses have identified several hydroxylated metabolites of Levamisole, confirming the importance of this pathway. researchgate.net

Lack of Scientific Data Precludes Analysis of this compound QSAR Models

While the metabolism of the anthelmintic drug levamisole is known to produce hydroxylated metabolites, including this compound, the subsequent computational investigation into the structure-activity relationships of these specific analogs appears to be an unexplored area of research. mdpi.comnih.govcimap.res.in QSAR studies are a crucial component of modern drug design, providing mathematical models that correlate the chemical structure of compounds with their biological activity. conicet.gov.armdpi.com Such studies for hydroxylated levamisole analogs would be instrumental in understanding how different structural modifications impact their potential therapeutic or biological effects.

General methodologies for QSAR modeling are well-established, often involving the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the application of statistical methods like multiple linear regression to build a predictive model. ptu.ac.in However, without a series of hydroxylated this compound analogs and their corresponding measured biological activities, the development of a specific QSAR model is not feasible.

Research on levamisole and its derivatives is ongoing in various fields, including studies on their potential immunomodulatory and anti-cancer properties. mdpi.com Some computational work, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, has been performed on levamisole derivatives, but these studies have not extended to a QSAR analysis of the hydroxylated forms.

The absence of published research on QSAR for hydroxylated analogs of this compound means that no data tables or detailed research findings on this topic can be presented. This highlights a potential area for future research, where the synthesis of such analogs and the evaluation of their biological activities could provide the necessary data for valuable computational modeling studies.

Applications in Research and Analytical Sciences

Utilization as a Reference Standard in Analytical Chemistry

2-Hydroxy Levamisole (B84282) is frequently employed as a reference standard in analytical chemistry, particularly for the determination of Levamisole and its metabolites in various matrices. biosynth.com Reference standards are highly purified compounds used to confirm the presence and quantity of a substance in a sample. The availability of a certified 2-Hydroxy Levamisole standard is crucial for developing and validating analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). biosynth.comekb.eg

These methods are essential for a variety of non-clinical applications, including veterinary drug monitoring and forensic analysis. For instance, in studies monitoring the presence of Levamisole in poultry, this compound can be used as a standard to ensure the accuracy of the detection methods. mdpi.com The use of such standards is a fundamental requirement for quality assurance and control in analytical laboratories, ensuring that the data generated is reliable and reproducible. lgcstandards.comsigmaaldrich.com

Table 1: Analytical Methods Utilizing this compound as a Reference Standard

Application as a Biochemical Probe in Mechanistic Studies

Beyond its role as a reference standard, this compound serves as a biochemical probe to investigate various enzymatic and cellular processes. As a metabolite of Levamisole, studying its formation and subsequent reactions provides insight into the metabolic pathways of the parent drug. mdpi.com Levamisole itself is known to inhibit most isoforms of alkaline phosphatase, and understanding how its metabolites, like this compound, interact with this and other enzymes is crucial for a complete picture of its biochemical activity. wikipedia.org

Researchers can use this compound to explore the mechanisms of drug metabolism, specifically the processes of hydroxylation and conjugation. mdpi.comfao.org By observing how this compound is formed and further metabolized in vitro using, for example, liver microsomes, scientists can elucidate the specific enzymes involved and the kinetics of these reactions. nih.gov This information contributes to a broader understanding of how organisms process xenobiotics (foreign chemical substances).

Role in Forensic Toxicology Research as a Marker of Exposure (e.g., for Levamisole in non-human contexts or for compound identification purposes)

In forensic toxicology research, particularly in non-human contexts such as horseracing, this compound is a critical marker for confirming the administration of Levamisole. researchgate.netresearchgate.net The detection of Levamisole's metabolites, which have a longer detection window than the parent drug, is often key in these investigations. nih.govresearchgate.net Studies have shown that while aminorex was previously considered a major metabolite, this compound and its conjugates are more readily detectable in urine and plasma samples, making them more reliable indicators of exposure. nih.govresearchgate.netresearchgate.net

The presence of this compound can help forensic scientists differentiate between the administration of Levamisole and other substances. nih.govresearchgate.net This is particularly relevant in cases where Levamisole might be used as an adulterant. The development of sensitive analytical methods, such as liquid chromatography-high-resolution mass spectrometry, allows for the identification of a wide range of metabolites, including various hydroxylated forms of Levamisole. nih.gov

Table 2: Detection of Levamisole and its Metabolites in Forensic Research (Equine)

Development of Diagnostic Tools in Veterinary or Environmental Monitoring (non-clinical, non-human focus)

The understanding of this compound's properties contributes to the development of improved diagnostic and monitoring tools in veterinary and environmental sciences. For instance, highly sensitive and specific assays for this compound can be developed to monitor the use of Levamisole in livestock and to prevent its entry into the food chain. mdpi.com This is important for ensuring compliance with regulations regarding drug residues in animal products.

In an environmental context, methods to detect this compound could be used to assess water contamination from agricultural runoff where Levamisole is used as an anthelmintic for livestock. acs.orgljmu.ac.uk The development of such analytical methods relies on the availability of pure this compound as a reference material to calibrate instruments and validate the assays.

Contribution to Understanding General Principles of Hydroxylation and Conjugation Chemistry

The study of this compound's formation and fate provides a valuable model for understanding fundamental principles of drug metabolism, specifically phase I (hydroxylation) and phase II (conjugation) reactions. mdpi.comfao.org Hydroxylation, the addition of a hydroxyl group, is a primary mechanism for increasing the water solubility of a compound, preparing it for excretion. fao.org The subsequent conjugation with molecules like glucuronic acid further enhances its elimination. mdpi.comnih.gov

Research on the metabolism of Levamisole to this compound and its subsequent glucuronidation in various species helps to elucidate the enzymes and cofactors involved in these critical biotransformation pathways. nih.govresearchgate.netnih.gov These studies contribute to the broader scientific knowledge of how organisms defend themselves against chemical insults through metabolic processes.

Q & A

Q. What analytical methodologies are optimal for quantifying levamisole and its metabolites in biological matrices?

Methodological Answer :

- GC-MS and LC-MS are widely validated for levamisole quantification in plasma and urine. Sample preparation involves protein precipitation (e.g., acetonitrile) followed by solid-phase extraction to isolate levamisole from interferents like cocaine or other adulterants .

- Chiral GC-FID is critical for distinguishing enantiomers, as levamisole’s (S)-(-)-isomer is pharmacologically active. This requires derivatization with chiral reagents (e.g., trifluoroacetic anhydride) to enhance chromatographic resolution .

- Validation Parameters : Ensure linearity (1–100 ng/mL), recovery (>85%), and precision (CV <15%) per FDA/ICH guidelines. Include internal standards (e.g., deuterated levamisole) to correct for matrix effects .

Q. How can C. elegans models inform levamisole resistance mechanisms?

Methodological Answer :

- Experimental Evolution : Expose nematodes to sublethal levamisole doses over 20+ generations. Track survival rates, fecundity, and male frequency (a proxy for genetic diversity). Resistance dynamics can be modeled using Kaplan-Meier survival curves .

- Genetic Mapping : Use whole-genome sequencing of resistant lineages to identify mutations in nicotinic acetylcholine receptor (nAChR) subunits, which are levamisole’s primary target .

Q. What pharmacokinetic factors influence levamisole’s immunomodulatory effects?

Methodological Answer :

- Dosing Intervals : Intermittent dosing (e.g., 2.5 mg/kg twice weekly) enhances T-cell activation by avoiding receptor desensitization. Continuous dosing suppresses immune responses due to feedback inhibition .

- Metabolite Profiling : Monitor 2-hydroxy levamisole (if available) and other metabolites via LC-MS to correlate plasma exposure with clinical outcomes like neutrophil count recovery .

Advanced Research Questions

Q. How can contradictory clinical trial data on levamisole’s efficacy in cancer be resolved?

Methodological Answer :

- Subgroup Analysis : Stratify patients by biomarkers (e.g., smoking status, HLA genotype). For example, smokers on levamisole showed 26.3% lower recurrence rates vs. placebo (P=0.027), suggesting nicotine’s interaction with nAChR pathways enhances drug activity .

- Mechanistic Studies : Use single-cell RNA sequencing of tumor-infiltrating lymphocytes to identify levamisole-induced gene signatures (e.g., IFN-γ upregulation) that predict response in specific cancer subtypes .

Q. What experimental designs are optimal for evaluating levamisole-5-FU synergy in colon cancer?

Methodological Answer :

- Randomized Phase III Trials : Use a factorial design to compare levamisole alone, 5-FU alone, and combination therapy. Primary endpoints: 5-year disease-free survival (DFS) and hazard ratios (HR) for recurrence. Adjust for covariates like microsatellite instability status using Cox proportional hazards models .

- Preclinical Validation : In PDX (patient-derived xenograft) models, administer levamisole + 5-FU and quantify tumor regression via RECIST criteria. Validate synergy using Chou-Talalay combination indices .

Q. How can meta-regression address heterogeneity in levamisole trials for nephrotic syndrome?

Methodological Answer :

- Systematic Review Protocol : Follow PRISMA guidelines to extract data from trials (e.g., remission rates, relapse frequency). Use the DerSimonian-Laird random-effects model to pool odds ratios (OR) across studies .

- Meta-Regression Covariates : Include age, levamisole dose (1–2.5 mg/kg/day), and steroid dependence. For example, higher doses correlate with prolonged remission (β=0.41, P<0.01) in steroid-dependent subgroups .

Q. What statistical methods mitigate bias in retrospective studies of levamisole toxicity?

Methodological Answer :

- Propensity Score Matching : Balance confounders (e.g., comorbidities, concurrent medications) between levamisole-exposed and control cohorts. Use Mantel-Haenszel chi-square tests to calculate adjusted relative risks (RR) for adverse events like agranulocytosis .

- Sensitivity Analysis : Apply the E-value to quantify robustness of associations. For instance, an RR=3.0 for neutropenia requires unmeasured confounders with RR=4.2 to nullify the result .

Methodological Resources

- Analytical Protocols : Refer to Shea et al. (2013) for GC-MS/LC-MS workflows .

- Clinical Trial Design : Moertel et al. (1995) provide templates for adjuvant therapy trials .

- Data Analysis : Kaplan-Meier survival analysis and Mantel-Haenszel methods are detailed in foundational statistical literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.